3-Iodo-8-methylimidazo[1,2-a]pyridine is classified as a heterocyclic aromatic compound. It is derived from imidazo[1,2-a]pyridine, which itself is known for its presence in various natural products and synthetic pharmaceuticals. The introduction of iodine and methyl groups enhances its reactivity and may influence its biological activity.
The synthesis of 3-Iodo-8-methylimidazo[1,2-a]pyridine can be achieved through several methods, with iodination being a key step. One common method involves the use of N-iodosuccinimide (NIS) as an iodinating agent. The reaction typically proceeds under mild conditions in acetonitrile at room temperature, resulting in good yields.
This method can be optimized by adjusting parameters such as temperature and concentration to maximize yield and purity.
The molecular structure of 3-Iodo-8-methylimidazo[1,2-a]pyridine features a fused bicyclic system consisting of a pyridine ring and an imidazole ring.
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry can be employed to confirm the structure and purity of synthesized compounds.
3-Iodo-8-methylimidazo[1,2-a]pyridine participates in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound to enhance its biological activity or tailor properties for specific applications.
The mechanism of action for 3-Iodo-8-methylimidazo[1,2-a]pyridine involves its interaction with biological targets:
These properties are essential for determining suitable applications in scientific research and pharmaceutical development.
3-Iodo-8-methylimidazo[1,2-a]pyridine has several promising applications:
3-Iodo-8-methylimidazo[1,2-a]pyridine is a halogen- and alkyl-substituted derivative of the imidazo[1,2-a]pyridine core, a nitrogen-bridged bicyclic heterocycle. The scaffold comprises a fusion between the 1,2-positions of imidazole and the 1,2-positions of pyridine, resulting in a planar, 10π-electron aromatic system with two nitrogen atoms at distinct electronic environments: a basic endocyclic pyridine-like nitrogen (N1) and a non-basic imine-like nitrogen (N2) [9]. The compound’s IUPAC name explicitly defines the positions of its substituents: an iodine atom at C3 and a methyl group at C8. This substitution pattern positions the iodine at an electron-deficient site (C3), enhancing its reactivity in cross-coupling reactions, while the methyl group at C8 introduces steric and electronic modulation [4] [6].
The molecular formula (C₈H₇IN₂) and weight (274.06 g/mol) reflect its moderate lipophilicity, further influenced by the methyl group’s electron-donating effect. Crystallographic studies of analogous 8-methylimidazo[1,2-a]pyridines reveal that the methyl group induces minimal ring distortion but significantly impacts crystal packing through van der Waals interactions. This steric effect reduces π-stacking interactions, enhancing solubility compared to unsubstituted analogs [10]. The C3–I bond length (typically ~2.09 Å) is consistent with carbon-iodine bonds in aromatic systems, contributing to polarizability and serving as a heavy-atom marker for X-ray crystallography [4].
Position | Substituent | Electronic Role | Structural Impact |
---|---|---|---|
C3 | Iodo | Electrophilic site; Cross-coupling handle | Increases molecular weight/polarizability; Ortho-directing |
C8 | Methyl | Electron-donating group; Steric modulator | Enhances lipophilicity; Disrupts π-stacking; Minimal ring distortion |
N1 (Pyridine) | Basic nitrogen | Protonation site; Hydrogen-bond acceptor | Facilitates salt formation; Influences solubility |
N2 (Imine) | Non-basic nitrogen | Hydrogen-bond acceptor | Participates in weak intermolecular interactions |
The iodo substituent at C3 is strategically significant due to its role as an ortho-directing group and its exceptional reactivity in metal-catalyzed cross-coupling reactions. The C–I bond’s low bond dissociation energy (~52 kcal/mol) facilitates oxidative addition to palladium(0) complexes, making it superior to bromo or chloro analogs in reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings [1] . For example, 3-iodoimidazo[1,2-a]pyridines undergo efficient aminocarbonylation under Pd(0)/CO conditions to yield amide derivatives, a reaction leveraged in synthesizing pharmacologically active molecules [1].
Electronic studies demonstrate that the C3 position is inherently electron-deficient due to the adjacent imine-like nitrogen (N2). Iodination further polarizes the ring, creating a significant dipole moment and rendering C2/C5 positions nucleophilic. This polarization enables regioselective functionalization; for instance, electrophilic attacks favor C5, while nucleophilic substitutions target C2 [10]. The iodine’s steric bulk also influences conformational stability, as seen in crystal structures where the C3–I bond orients perpendicular to the ring plane to minimize steric clash with the C8 methyl group [10].
Reaction Type | Catalyst System | Key Conditions | Products | Yield Range |
---|---|---|---|---|
Aminocarbonylation | Pd(OAc)₂/XantPhos | CO (1 atm), 70°C, DMF | 3-Carboxamides | 70–92% [1] |
Suzuki Coupling | Pd(PPh₃)₄/K₂CO₃ | Ethanol/H₂O, 80°C | 3-Aryl derivatives | 65–90% [4] |
Sonogashira Coupling | PdCl₂(PPh₃)₂/CuI | TEA, 60°C | 3-Alkynyl derivatives | 60–85% |
Cyanation | CuI/DMF | K₄[Fe(CN)₆], 120°C | 3-Cyano analogs | 55–75% |
The 8-methyl group is a critical modulator of both synthetic versatility and pharmacological activity. Synthetically, it sterically shields the C8 position from electrophilic attack, directing functionalization to C5 or C6. This regiocontrol is evident in halogenation reactions, where bromination of 8-methylimidazo[1,2-a]pyridine selectively yields 6-bromo-8-methyl derivatives due to the methyl group’s steric and electronic effects [4] [8]. Additionally, the methyl group enhances the stability of organometallic intermediates (e.g., Grignard reagents) by mitigating ring deprotonation at C8.
Pharmacologically, the 8-methyl group improves metabolic stability by blocking cytochrome P450-mediated oxidation at C8, a common metabolic soft spot in heterocycles. It also fine-tunes lipophilicity (logP increase of ~0.5–1.0 units), enhancing membrane permeability without compromising solubility [3] [10]. In antitubercular applications, derivatives like 2,7-dimethyl-3-carboxamides show nanomolar activity against Mycobacterium tuberculosis by inhibiting QcrB, a subunit of cytochrome bc₁ oxidase. Here, the C8 methyl synergizes with the C7 methyl to optimize hydrophobic interactions within the QcrB binding pocket [3]. Similarly, in anticancer scaffolds, 8-methyl-3-thiomethylimidazo[1,2-a]pyridines induce caspase-3-mediated apoptosis, where the methyl group enhances cellular uptake and target engagement (e.g., PI3Kα inhibition) .
Biological Target | Compound Class | Role of 8-Methyl Group | Biological Outcome |
---|---|---|---|
QcrB (M. tuberculosis) | 3-Carboxamides | Enhances hydrophobic contact with Val302/Leu307 | MIC₉₀ ≤ 0.006 μM [3] |
Caspase-3 (Cancer) | 3-Thiomethyl derivatives | Increases logP; Blocks C8 oxidation | IC₅₀ = 3.5–20 μM (HCT-116) |
AChE (Alzheimer’s) | Biphenyl derivatives | Modulates crystal packing; Improves bioavailability | IC₅₀ = 79 μM (Compound 2h) [10] |
PI3Kα (Cancer) | 3-Amino analogs | Sterically blocks solvent exposure | IC₅₀ = 10 nM (HCT-116) |
The 8-methyl group’s electron-donating effect (+I effect) subtly elevates HOMO energy, increasing nucleophilicity at adjacent positions. This electronic contribution is exploitable in prodrug design, where C8-methyl oxidation generates aldehyde intermediates for in situ conjugation [6]. Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate exemplifies this duality, serving as a precursor to both antitubercular and anticancer agents while leveraging the methyl group for metabolic activation [6].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8